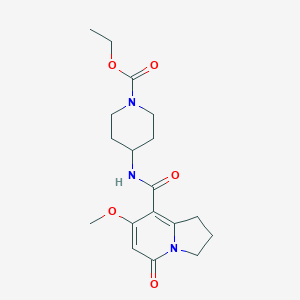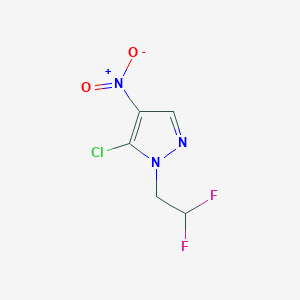![molecular formula C8H4F3N3O B2843520 2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 143309-81-3](/img/structure/B2843520.png)
2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one” is a member of the pyrido[2,3-b]pyrazine family . It is a tailor-made fluorescent core designed for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This compound is crucial for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of this compound involves designing and fine-tuning the band gap of the versatile pyrido[2,3-b]pyrazine family . The family exhibits a wide range of emissions spanning the entire visible region from blue to red . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained .Molecular Structure Analysis
The molecular structure of this compound is ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory are executed to obtain spectroscopic and electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound result in the creation of OLEDs that exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined through various analyses . These include nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis and structural analysis of various pyrido[2,3-b]pyrazine derivatives. Kim, Choi, and Kurasawa (2000) studied the synthesis and tautomerism of pyrido[2,3-b]pyrazines, exploring different forms in solution and determining tautomer ratios using NMR (Kim, Choi, & Kurasawa, 2000). Additionally, Seki and Iwanami (1994) synthesized phenacyl derivatives of pyrido[2,3-b]pyrazines, focusing on hydrogen-bonded structures and their stability (Seki & Iwanami, 1994).
Kinetic Studies and Regioselectivity
- Abasolo et al. (1990) performed a kinetic study on the anelation of heterocycles, including pyrido[2,3-b]pyrazine derivatives, by the Hinsberg reaction, providing insights into reaction kinetics and mechanism (Abasolo et al., 1990).
Catalysis and Regioselective Synthesis
- Lassagne et al. (2015) explored the use of ammonium bifluoride to catalyze the regioselective synthesis of pyrido[2,3-b]pyrazines, highlighting the catalytic role and efficiency in synthesis (Lassagne et al., 2015).
Development of Novel Derivatives
- Campos, Queiroz, and Berteina-Raboin (2017) focused on synthesizing new annulated pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines, demonstrating a method for creating novel pyrido[2,3-b]pyrazine-based structures (Campos, Queiroz, & Berteina-Raboin, 2017).
Photophysical Studies
- Thirumurugan, Muralidharan, and Perumal (2009) conducted photophysical studies on quinoxaline and pyridopyrazine derivatives, including 2,3-bis[(E)-2-aryl vinyl]-pyrido[2,3-b]pyrazine, to understand their optical properties (Thirumurugan, Muralidharan, & Perumal, 2009).
Antibacterial Properties
- Miyazawa, Takabatake, and Hasegawa (1997) synthesized pyrido[2,3-b]pyrazine derivatives to evaluate their antibacterial activities, finding strong activities in certain derivatives (Miyazawa, Takabatake, & Hasegawa, 1997).
Wirkmechanismus
The mechanism of action of this compound involves the systematic fine-tuning of the band gap . This results in a wide range of emissions spanning the entire visible region from blue to red . The compound also plays a role in the creation of thermally activated delayed fluorescence (TADF) molecules .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-4H-pyrido[2,3-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-7(15)14-6-4(13-5)2-1-3-12-6/h1-3H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFPZJRDESOERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=N2)C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)




![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2843448.png)



![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)